An In-Depth Technical Guide to D-Mannitol-2-13C for Researchers and Drug Development Professionals
An In-Depth Technical Guide to D-Mannitol-2-13C for Researchers and Drug Development Professionals
Introduction
D-Mannitol-2-13C is a stable, non-radioactive, isotopically labeled form of D-mannitol, a six-carbon sugar alcohol. In this molecule, the carbon atom at the second position is replaced with a heavy isotope of carbon, 13C. This isotopic labeling makes D-Mannitol-2-13C an invaluable tool in metabolic research and drug development, primarily serving as a tracer to elucidate metabolic pathways and quantify fluxes. Its use circumvents the challenges associated with radioactive isotopes and provides a clearer window into complex biological systems. This guide provides a comprehensive overview of D-Mannitol-2-13C, including its properties, applications, experimental protocols, and its role in cellular signaling.
Core Properties and Data
D-Mannitol-2-13C is a white, solid crystalline powder. Its fundamental properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₅¹³CH₁₄O₆ | |
| Molecular Weight | 183.16 g/mol | |
| CAS Number | 287100-69-0 | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Melting Point | 167-170 °C | [1] |
| Form | Solid | |
| Solubility | Water | [2] |
Applications in Research and Drug Development
The primary utility of D-Mannitol-2-13C lies in its application as a stable isotope tracer in metabolic studies. Stable heavy isotopes of elements like hydrogen and carbon are incorporated into drug molecules and other compounds to serve as tracers for quantification during the drug development process.[3]
Metabolic Flux Analysis (MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a 13C-labeled substrate, such as D-Mannitol-2-13C, into a biological system, researchers can track the incorporation and transformation of the labeled carbon through various metabolic pathways. The distribution of 13C in downstream metabolites is measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and this data is used in computational models to estimate the flux through different pathways. This approach provides a detailed snapshot of cellular metabolism under specific conditions, which is crucial for understanding disease states, identifying drug targets, and optimizing bioprocesses.
Intestinal Permeability Assays
D-Mannitol, along with other sugars like lactulose, is used to assess intestinal permeability, often referred to as "leaky gut." The principle is that small molecules like mannitol are readily absorbed by healthy intestinal epithelium, while larger molecules like lactulose are not. The ratio of these sugars in the urine after oral administration provides a measure of intestinal barrier function. A significant challenge with using naturally abundant (¹²C) mannitol is the potential for contamination from dietary sources, which can lead to inaccurate baseline measurements.[1][4][5] D-Mannitol-2-13C offers a superior alternative as it can be distinguished from endogenous and dietary ¹²C-mannitol by mass spectrometry, thereby providing a much cleaner and more accurate assessment of intestinal permeability.[1][4][5]
Experimental Protocols
General Workflow for a 13C-Metabolic Flux Analysis (MFA) Experiment
This protocol outlines the general steps for conducting a 13C-MFA experiment. While this is a generalized workflow, specific parameters would need to be optimized for the biological system and research question at hand.
Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.
Detailed Protocol for Intestinal Permeability Assay using D-Mannitol-2-13C
This protocol is adapted from studies demonstrating the use of 13C-labeled mannitol for assessing intestinal permeability.[1][4][5]
Materials:
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D-Mannitol-2-13C
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Lactulose
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Deionized water
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Urine collection containers
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High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
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Subject Preparation: Subjects should fast overnight (at least 8 hours). A baseline urine sample is collected.
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Test Solution Administration: A solution containing a known amount of D-Mannitol-2-13C and lactulose dissolved in water is consumed by the subject.
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Urine Collection: All urine is collected over a specified period, typically 5-6 hours.
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Sample Preparation: Urine samples are centrifuged to remove particulate matter. An aliquot of the supernatant is diluted and prepared for analysis.
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HPLC-MS/MS Analysis: The prepared urine samples are analyzed by HPLC-MS/MS to separate and quantify the concentrations of D-Mannitol-2-13C and lactulose. The mass spectrometer is set to specifically detect the mass-to-charge ratio of the ¹³C-labeled mannitol, distinguishing it from the more abundant ¹²C-mannitol.
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Data Analysis: The ratio of lactulose to D-Mannitol-2-13C excreted in the urine is calculated. An elevated ratio is indicative of increased intestinal permeability.
Signaling Pathways Influenced by Mannitol
While D-Mannitol-2-13C is primarily used as a metabolic tracer, high concentrations of mannitol, in general, can induce cellular stress and activate specific signaling pathways, particularly those related to apoptosis (programmed cell death). It is important to note that these effects are primarily due to the osmotic stress induced by high concentrations of mannitol and are not specific to the isotopically labeled form.
Mannitol-Induced Apoptosis in Endothelial Cells
Studies have shown that exposure of endothelial cells to hypertonic mannitol can trigger apoptosis.[3][6][7] This process involves the activation of several signaling cascades.
Caption: Signaling pathway of hypertonic mannitol-induced apoptosis in endothelial cells.
The key events in this pathway include:
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Activation of Tyrosine and Stress Kinases: Hypertonic mannitol activates tyrosine kinases and stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).[6]
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Phosphorylation of Focal Adhesion Proteins: This leads to the phosphorylation of focal adhesion kinase (FAK) and paxillin, proteins involved in cell adhesion and signaling.[6]
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Increased Intracellular Calcium: Mannitol exposure also causes a dose-dependent increase in intracellular free calcium.[6]
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Induction of Apoptosis: These signaling events converge to alter gene transcription and ultimately induce apoptosis. The process is attenuated by inhibitors of transcription, translation, tyrosine kinases, and by chelating intracellular calcium.[6]
Mannitol and NF-κB Signaling in Nephroprotection
In a different context, mannitol has been shown to have protective effects in the kidneys, particularly against cisplatin-induced apoptosis. This protection is mediated through the activation of the A1 adenosine receptor (A1R) and the NF-κB signaling pathway. Mannitol induces an increase in A1R expression in renal proximal tubular cells via NF-κB.
Caption: Mannitol-induced nephroprotective signaling pathway.
Conclusion
D-Mannitol-2-13C is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its application in 13C-Metabolic Flux Analysis provides unparalleled insight into the intricate workings of cellular metabolism. Furthermore, its use in intestinal permeability assays offers a more accurate and reliable diagnostic method. While the direct signaling effects of D-Mannitol-2-13C at tracer concentrations are likely negligible, understanding the broader cellular responses to mannitol, particularly at higher concentrations, provides valuable context for its use in biological systems. The methodologies and pathways detailed in this guide serve as a foundational resource for harnessing the full potential of this important isotopically labeled compound.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. A graph-based approach to analyze flux-balanced pathways in metabolic networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
